N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that features a morpholine ring, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Morpholine Ring Formation: The morpholine ring is usually synthesized via the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reactions: The thiophene and morpholine rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the intermediate compound with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- Thiophene-based analogs
Uniqueness
N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide is unique due to its combination of a thiophene ring, a morpholine ring, and an amide linkage. This combination provides a unique set of chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-2-13(18)16-6-5-14(19)17-7-8-20-10(9-17)11-3-4-12(15)21-11/h2-4,10H,1,5-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRSNZWURPESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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